molecular formula C21H17ClN2O3S B4701876 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide

Cat. No. B4701876
M. Wt: 412.9 g/mol
InChI Key: NFUAZZHAXVHUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide, also known as CTMNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been found to have several biochemical and physiological effects. In cancer cells, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that lead to cell death. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are processes involved in the spread of cancer. In addition, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been found to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. Another advantage is its ability to inhibit the activity of CK2, which is a promising target for cancer therapy. However, one limitation of using 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide. One direction is the development of new drugs based on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide. Another direction is the investigation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide's potential as a therapeutic agent for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide and its effects on different cell types and physiological systems.

Scientific Research Applications

4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been found to have potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In drug discovery, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been used as a lead compound for the development of new drugs. In material science, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-methyl-3-nitrophenyl)benzamide has been used as a building block for the synthesis of novel materials.

properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-methyl-3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c1-14-19(3-2-4-20(14)24(26)27)23-21(25)16-7-5-15(6-8-16)13-28-18-11-9-17(22)10-12-18/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUAZZHAXVHUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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